molecular formula C24H25N5O2 B2354999 (E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide CAS No. 1284274-73-2

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2354999
CAS No.: 1284274-73-2
M. Wt: 415.497
InChI Key: OMWJOUGWNBLNKF-MFKUBSTISA-N
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Description

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Biological Activity

(E)-3-(2-butoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C24_{24}H25_{25}N5_5O2_2
  • Molecular Weight : 415.49 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, including the formation of the pyrazole ring and subsequent functionalization with indole and butoxyphenyl groups. The synthetic route often employs methods such as nucleophilic substitution and condensation reactions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds related to the pyrazole structure have shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism often involves the induction of apoptosis through caspase activation pathways, which are crucial for programmed cell death .

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Analog 1MDA-MB-23139.70Caspase activation
Analog 2MCF-70.26MEK inhibition

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it can inhibit pro-inflammatory cytokines and reduce edema in animal models. This activity is comparable to standard anti-inflammatory drugs such as dexamethasone, indicating its potential use in treating inflammatory conditions .

Antimicrobial Activity

Preliminary tests have shown that some pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. However, the antibacterial activity of this compound specifically needs further exploration to establish its efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases involved in the apoptotic pathway.
  • Inhibition of Signaling Pathways : Compounds related to this structure have shown inhibition of mitogen-activated protein kinase pathways, which are often dysregulated in cancers.
  • Anti-inflammatory Pathways : Modulation of cytokine release and inhibition of inflammatory mediators contribute to its anti-inflammatory effects.

Case Studies

A notable case study involving a related pyrazole derivative demonstrated significant tumor regression in a xenograft model when administered at therapeutic doses. This study highlighted the potential for developing pyrazole-based compounds as targeted cancer therapies .

Properties

IUPAC Name

3-(2-butoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-4-13-31-23-12-8-6-10-18(23)21-14-22(28-27-21)24(30)29-25-15-19-16(2)26-20-11-7-5-9-17(19)20/h5-12,14-15,26H,3-4,13H2,1-2H3,(H,27,28)(H,29,30)/b25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJOUGWNBLNKF-MFKUBSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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